Sodium tricyanomethanide

Übersicht

Beschreibung

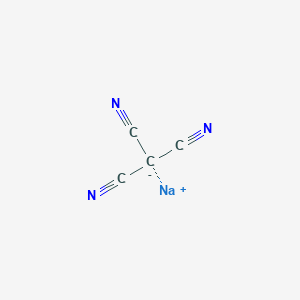

Sodium tricyanomethanide is an organic compound with the chemical formula C₄N₃Na . It is a sodium salt of tricyanomethane, also known as cyanoform. This compound is characterized by its high nitrogen content and unique structural properties, making it a subject of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium tricyanomethanide can be synthesized through several methods. One common approach involves the reaction of tricyanomethane with sodium hydroxide. Another method includes the treatment of azidomethylenemalononitrile with sulfuric acid, followed by the addition of sodium hydroxide .

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting tricyanomethane with sodium hydroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium tricyanomethanide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated tricyanomethane derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characteristics

- Molecular Weight : Approximately 113.05 g/mol

- Appearance : White to light yellow powder or crystalline solid

- Purity : Typically exceeding 98%

- Solubility : Highly soluble in water, which enhances its utility in various applications

Scientific Research Applications

Sodium tricyanomethanide is utilized in multiple domains:

Chemistry

- Organic Synthesis : It serves as a reagent in the synthesis of heterocyclic compounds. Its strong nucleophilic character allows it to participate in nucleophilic substitution reactions, facilitating the formation of complex organic molecules.

- Inorganic Chemistry : The compound interacts with metal centers, making it valuable in organometallic chemistry and catalysis.

Biology

- Enzyme Mechanisms : this compound is used to study enzyme mechanisms and protein interactions due to its reactive cyano groups. It can influence cellular metabolism and gene expression by interacting with key biomolecules .

- Biochemical Pathways : The compound participates in biochemical reactions leading to the formation of derivatives such as hydronium tricyanomethanide, which are essential for understanding metabolic pathways.

Medicine

- Drug Development : Research is ongoing into its potential therapeutic applications, particularly for its ability to interact with biological macromolecules. This interaction may lead to the development of new drug candidates targeting specific diseases .

Industry

- Material Science : this compound is used in producing advanced materials, including polymers and nanomaterials. Its stability and solubility make it suitable for various industrial applications.

Case Study 1: Organic Synthesis

In a study focused on organic synthesis, this compound was successfully employed to synthesize a range of heterocyclic compounds. The reactions demonstrated high yields and selectivity, showcasing the compound's efficacy as a nucleophile in complex organic transformations.

Case Study 2: Biological Interaction

A research project investigated the interaction of this compound with various enzymes involved in metabolic pathways. Results indicated that the compound could significantly alter enzyme activity, suggesting potential applications in designing enzyme inhibitors for therapeutic purposes .

Case Study 3: Material Development

This compound was utilized in developing polymeric materials with enhanced properties. The incorporation of this compound into polymer matrices improved thermal stability and mechanical strength, indicating its potential for use in advanced material applications.

Wirkmechanismus

The mechanism by which sodium tricyanomethanide exerts its effects is primarily through its ability to act as a nucleophile. The compound’s cyano groups can participate in various nucleophilic substitution reactions, targeting electrophilic centers in other molecules. This reactivity is leveraged in both synthetic chemistry and biological applications .

Vergleich Mit ähnlichen Verbindungen

Potassium tricyanomethanide: Similar in structure but with potassium instead of sodium.

Silver tricyanomethanide: Used in specific catalytic applications due to the presence of silver.

Uniqueness: Sodium tricyanomethanide is unique due to its high solubility in water and its ability to form stable complexes with various metals. This makes it particularly useful in applications where solubility and stability are critical .

Biologische Aktivität

Sodium tricyanomethanide (Na[C(CN)₃]), a compound with significant potential in various fields, has garnered attention for its unique biological activities. This article explores the synthesis, properties, and biological implications of this compound, drawing from diverse research findings and case studies.

This compound is characterized by its tricyanomethanide anion, which contributes to its reactivity and interaction with biological systems. The compound can be synthesized through various methods, including the reaction of sodium cyanide with tricyanomethane derivatives. Its structure has been confirmed through X-ray powder diffraction and spectroscopic techniques, revealing a stable crystalline form that can be utilized in various applications .

Biological Activities

This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and agricultural sciences. Some of the notable biological activities include:

- Antimicrobial Properties : Research indicates that this compound demonstrates antimicrobial activity against various pathogens. This property is particularly relevant in developing new antimicrobial agents .

- Anticancer Potential : Preliminary studies have suggested that compounds related to this compound may inhibit cancer cell proliferation. The mechanism involves interference with cellular signaling pathways, although further investigation is needed to elucidate the specific pathways affected .

- Herbicidal Activity : this compound has been explored for its herbicidal properties, showing effectiveness against certain weed species. This makes it a candidate for agricultural applications aimed at controlling unwanted vegetation without harming crops .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed its potential against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating significant antibacterial activity at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

This data supports the potential use of this compound as an antimicrobial agent in clinical settings .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis in specific cancer types. The compound was shown to activate caspase pathways, leading to cell death in leukemia cells.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HL-60 (Leukemia) | 15 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 40 |

These findings highlight the compound's potential as a therapeutic agent in oncology .

The biological activity of this compound is attributed to its ability to interact with various biomolecules. The tricyanomethanide ion can form complexes with metal ions, potentially influencing enzymatic activities and cellular processes. Additionally, its ability to penetrate cell membranes allows it to exert effects on intracellular targets.

Eigenschaften

IUPAC Name |

sodium;methanetricarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4N3.Na/c5-1-4(2-6)3-7;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYHZHALCDOXIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[C-](C#N)C#N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4N3Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36603-80-2 | |

| Record name | 2-Cyanomalononitrile sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium tricyanomethanide interact with the zinc-ion battery components and what are the downstream effects?

A1: When applied as a coating in zinc-ion batteries, this compound undergoes a transformation. [] This results in the formation of a multi-layered interface composed of a nitrogen and carbon-enriched polymer network, along with sodium ions. This newly formed layer serves multiple purposes:

- Modulating Zinc-Ion Migration: It controls the movement of zinc ions, preventing undesirable side reactions at the electrode interface, a common issue affecting battery lifespan. []

- Enhancing Zinc Deposition: It interacts with zinc perturbations, promoting even and planar zinc deposition, which is crucial for efficient battery cycling. []

- Stabilizing the Electrolyte: Sodium ions released from the coating diffuse into the electrolyte, influencing the zinc ion solvation structure. This contributes to a more stable cathode-electrolyte interface, further improving the battery's stability and performance. []

Q2: What is the impact of this compound on the performance of zinc-ion batteries, particularly at varying temperatures?

A2: The incorporation of this compound significantly enhances the performance of zinc-ion batteries, especially across a wide temperature range. [] Here's how:

- Extended Cycling Lifespan: Batteries utilizing this compound demonstrate remarkably long lifespans. For example, symmetric zinc batteries achieved a lifespan of 3000 hours, indicating improved stability and longevity. []

- Enhanced Rate Performance: The batteries exhibit excellent rate performance even at high current densities (20 mA cm−2), highlighting their capability to handle demanding charge-discharge cycles efficiently. []

- Wide Temperature Tolerance: Crucially, these performance benefits extend across a broad temperature range, from -35 to 60 °C, highlighting their suitability for various real-world applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.